molecular formula C9H5BrCl2N2 B566762 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole CAS No. 1215205-65-4

4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole

Cat. No. B566762
M. Wt: 291.957
InChI Key: GPBJDPMTMSMWPY-UHFFFAOYSA-N
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Description

The compound “4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole” is likely to be an organic compound consisting of bromine and chlorine atoms bonded to a pyrazole ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole” were not found, bromophenols, which are structurally similar, are typically produced by electrophilic halogenation of phenol with bromine . Another method involves catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole” would likely include a pyrazole ring substituted with a bromine atom and a 2,6-dichlorophenyl group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Studies : A series of novel 2,4-disubstituted thiazole derivatives containing substituted pyrazole moiety were synthesized and characterized. These compounds showed significant antibacterial activity against various microorganisms including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (Vijesh et al., 2010).

  • Crystal Structure Analysis : Research has focused on the synthesis and X-ray single crystal structure determination of pyrazole compounds. The dihedral angles between the pyrazole and substituted rings were characterized, aiding in the understanding of molecular geometry and interactions (Loh et al., 2013).

  • Tautomerism Studies : The tautomerism in the solid state and in solution of various 4-bromo-1H-pyrazoles has been explored. Multinuclear magnetic resonance spectroscopy and X-ray crystallography were used to study the predominance of certain tautomers, providing insights into the molecular behavior of these compounds (Trofimenko et al., 2007).

Biological Applications

  • Antimicrobial and Antioxidant Potentials : A study aimed at discovering and developing pyrazole derivatives as novel oxadiazoles revealed significant antimicrobial and antioxidant activities. The synthesized compounds were thoroughly characterized and showed promising medicinal potential (Chennapragada & Palagummi, 2018).

  • Antibacterial and Antifungal Activities : Novel compounds synthesized from brominated pyrazole derivatives showed notable antibacterial and antifungal properties. The effectiveness of these compounds was compared with commercially available antibiotics and antifungal agents, indicating their potential use in medical applications (Pundeer et al., 2013).

Chemical Properties and Interactions

  • Halogen and Hydrogen Bonding : The study of halogen substituted NH-pyrazoles provided insights into their behavior in solution and solid-state. The interplay of hydrogen bonds and halogen bonds was analyzed, contributing to the understanding of their structural properties and potential applications (García et al., 2010).

  • Crystal Packing and Molecular Interactions : The analysis of the crystal packing and molecular interactions of certain pyrazole compounds was carried out, focusing on hydrogen bonding and C—H⋯π interactions. This study helps in understanding the molecular assembly and potential applications in materials science (Li & Zhang, 2011).

properties

IUPAC Name

4-bromo-1-(2,6-dichlorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2/c10-6-4-13-14(5-6)9-7(11)2-1-3-8(9)12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBJDPMTMSMWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682047
Record name 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole

CAS RN

1215205-65-4
Record name 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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